
1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one is an organic compound with a unique structure characterized by a methoxy group and a methyl group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one typically involves the reaction of 1-methoxy-1,4-cyclohexadiene with appropriate reagents under controlled conditions. One common method involves the use of ruthenium chloride (RuCl3) in an alcohol solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Ruthenium chloride, palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Methylcyclohexene: Shares a similar cyclohexene ring structure but lacks the methoxy group.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains a similar cyclohexadiene ring but with different substituents.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: Another related compound with a cyclohexadiene ring and methoxy groups.
Uniqueness: 1-(2-Methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethan-1-one is unique due to its specific combination of a methoxy group and a methyl group on the cyclohexadiene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
41477-79-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methoxy-1-methylcyclohexa-2,5-dien-1-yl)ethanone |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(2)7-5-4-6-9(10)12-3/h5-7H,4H2,1-3H3 |
InChI Key |
HOANENBTQIYYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C=CCC=C1OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


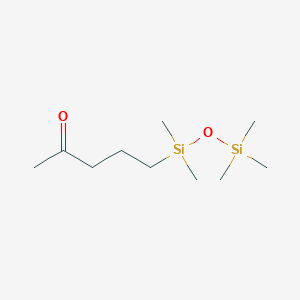
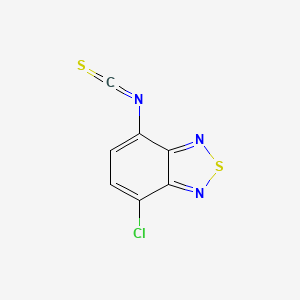
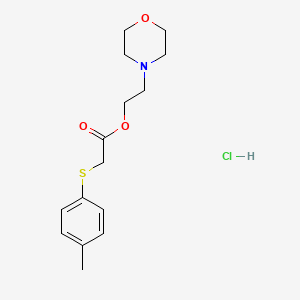
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
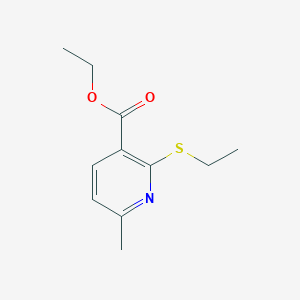

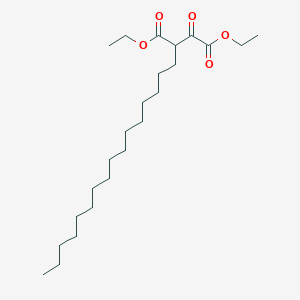
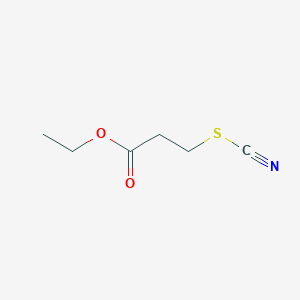
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)


